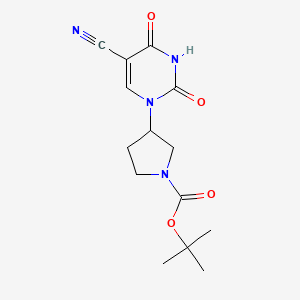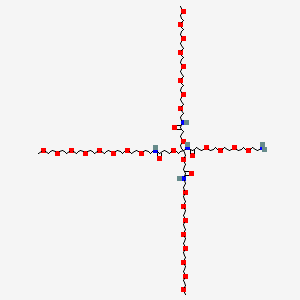
8-Chloro-1,7-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1,7-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by their fused-ring structure, which consists of two pyridine rings
Preparation Methods
The synthesis of 8-Chloro-1,7-naphthyridin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Industrial production methods often involve multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis .
Chemical Reactions Analysis
8-Chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic reagents.
Common reagents and conditions used in these reactions include acetic acid, sodium azide, and microwave irradiation. Major products formed from these reactions include various substituted naphthyridines and their derivatives .
Scientific Research Applications
8-Chloro-1,7-naphthyridin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . Additionally, it can interfere with biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
8-Chloro-1,7-naphthyridin-4-amine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines . While these compounds share a similar fused-ring structure, their chemical properties and applications can vary significantly. For example, 1,8-naphthyridines are known for their diverse biological activities and photochemical properties .
Similar compounds include:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7-5(1-3-12-8)6(10)2-4-11-7/h1-4H,(H2,10,11) |
InChI Key |
DDXILDRVOBWVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=C21)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14862970.png)
![Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate](/img/structure/B14862971.png)


![[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate](/img/structure/B14862995.png)
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane](/img/structure/B14863003.png)

![7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14863012.png)
